1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS3/c1-8-5-6-11-10(7-8)12-13(19-20-14(12)18)15(3,4)16(11)9(2)17/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFGUMYRFLHRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the quinoline core, followed by the introduction of the thioxo and dithiolo groups through subsequent reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thioxo and dithiolo groups play a crucial role in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can be contextualized by comparing it to structurally related derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Selected 1,2-Dithioloquinolinethione Derivatives
Key Observations:
Substituent Effects on Kinase Inhibition: Position 8 Modifications: Methoxy (2a) and ethoxy (2b) groups at position 8 enhance NPM1-ALK inhibition (IC50 = 0.54 µM and 0.25 µM, respectively), whereas a hydroxy group (2c) reduces potency (IC50 = 5.34 µM) . Position 5 Functionalization: Ethyl ketone derivatives (e.g., 2a–2c) exhibit stronger kinase inhibition than isoindole-dione hybrids (2k), suggesting that the ethanone group optimizes ATP-binding pocket interactions .
Antioxidant and Chemoprotective Activity: The 1,2-dithiolo-3-thione core is critical for hydrogen sulfide release, which mitigates oxidative stress.
Structural Complexity and Bioactivity :
- Hybrid compounds like 2k (with a hexahydro-isoindole-dione moiety) exhibit reduced kinase inhibition but may offer better metabolic stability .
- Triazole-sulfanyl derivatives (e.g., 309293-54-7 ) expand pharmacological scope by introducing heterocyclic motifs for antiparasitic or antitumor applications .
Biological Activity
1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its biological activity through detailed research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a quinoline core with thioxo and dithiolo substituents. Its unique structure allows for diverse chemical interactions that are crucial for its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H15NOS3 |
| Molecular Weight | 305.42 g/mol |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The thioxo and dithiolo groups are believed to play significant roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects. Research indicates that it may exhibit antimicrobial and anticancer properties by inhibiting specific kinases involved in cell proliferation and survival pathways .
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, compounds derived from the dithioloquinoline framework have shown significant inhibitory effects on several kinases associated with cancer progression. A study demonstrated that certain derivatives exhibited IC50 values below 0.5 μM against JAK3 and NPM1-ALK kinases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound demonstrated superior antibacterial efficacy compared to conventional antibiotics like ampicillin and streptomycin .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has shown potential anti-inflammatory effects comparable to indomethacin in various assays. The ability to modulate inflammatory pathways makes it a candidate for further therapeutic exploration .
Case Studies
Several case studies have focused on the synthesis and biological evaluation of derivatives based on this compound:
- Study on Antitumor Activity :
- Antimicrobial Evaluation :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone?
- The synthesis typically involves multi-step reactions, including ring closure and functional group modifications. Key steps may include:
- Step 1: Formation of the dithioloquinoline core via cyclization of thioamide precursors under reflux conditions with catalysts like Pd(OAc)₂ .
- Step 2: Introduction of the ethanone moiety using acetylating agents (e.g., acetyl chloride) in anhydrous solvents (e.g., THF) .
- Critical Parameters: Temperature (70–100°C), reaction time (12–24 hours), and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur groups .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Approach:
- NMR Spectroscopy: ¹H and ¹³C NMR spectra are used to verify substituent positions. For example, the thioxo group (C=S) appears as a distinct peak at ~200 ppm in ¹³C NMR .
- HPLC-MS/HRMS: High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 375.08) and purity (>95%) .
- X-ray Crystallography: Resolves ambiguous spectral data by providing bond angles and dihedral angles for the dithiolo[3,4-c]quinoline framework .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility: Limited in polar solvents (water, methanol) but soluble in DMSO or DMF .
- Stability: Degrades under UV light; storage in amber vials at –20°C is recommended .
- Table 1: Key Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 374.5 g/mol | |
| LogP (Partition Coefficient) | 3.2 ± 0.1 (predicted) | |
| Melting Point | 218–220°C (decomposes) |
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical and experimental spectral data?
- Case Study: Discrepancies in ¹³C NMR chemical shifts for the thioxo group (observed: 198 ppm vs. predicted: 205 ppm).
- Solution: Use 2D NMR (HSQC, HMBC) to validate connectivity and density functional theory (DFT) calculations to model electronic environments .
Q. What experimental designs are optimal for studying reactivity with nucleophiles?
- Strategy:
- Variable Screening: Test reactivity under varying conditions (solvent: DMF vs. toluene; base: K₂CO₃ vs. Et₃N) .
- Kinetic Monitoring: Use in situ IR spectroscopy to track thioxo group reactivity (C=S → C–O/N) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodology:
- Substituent Modification: Synthesize analogs with variations at the 4,4,8-trimethyl or ethanone positions .
- In Vitro Testing: Screen against enzyme targets (e.g., protein kinases) using fluorescence polarization assays .
Q. What methodologies assess environmental impact or biodegradation pathways?
- Experimental Design:
- Fate Studies: Use OECD 307 guidelines to evaluate soil/water compartmentalization and half-life (t₁/₂) .
- Biotransformation Analysis: LC-MS/MS to identify degradation products (e.g., sulfoxide derivatives) .
Data Contradiction Analysis
- Issue: Conflicting cytotoxicity data (IC₅₀ = 10 μM vs. 25 μM in similar cell lines).
- Resolution:
- Variable Control: Ensure consistent cell passage number, serum concentration, and assay duration .
- Meta-Analysis: Cross-reference with analogs (e.g., 5-benzyl derivatives) to identify substituent-dependent trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
